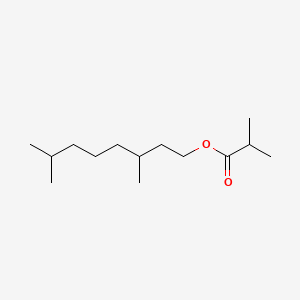

3,7-Dimethyloctyl isobutyrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

71662-25-4 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

3,7-dimethyloctyl 2-methylpropanoate |

InChI |

InChI=1S/C14H28O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h11-13H,6-10H2,1-5H3 |

InChI Key |

ZQSQUDUOKZGSMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CCOC(=O)C(C)C |

Origin of Product |

United States |

Overview of Ester Compounds in Chemical Science

Esters are a significant class of organic compounds characterized by a carbonyl group adjacent to an ether linkage. numberanalytics.com They are formally derived from an acid, either organic or inorganic, in which at least one hydroxyl (–OH) group is replaced by an –O–alkyl group. wikipedia.org The most common esters are derived from carboxylic acids and alcohols through a process known as esterification. ebsco.combritannica.com This reaction typically involves the removal of a water molecule from the acid and alcohol. ebsco.com

Esters are widespread in nature and industry, contributing to the natural fragrances of fruits and flowers. ebsco.com Their applications are diverse, ranging from solvents and plasticizers to components of fats, oils, and even pharmaceuticals. ebsco.combritannica.com The physical and chemical properties of esters, such as their volatility and polarity, are influenced by their molecular weight and structure. wikipedia.orgthoughtco.com They are more volatile than carboxylic acids of similar molecular weight but less so than ethers. thoughtco.com While they can accept hydrogen bonds, they cannot act as hydrogen bond donors, which affects their solubility in water. wikipedia.orgthoughtco.com

Significance of Branched Alkyl Esters in Contemporary Chemical Research

Branched alkyl esters, a specific subclass of esters, are the subject of considerable research due to their unique properties conferred by their non-linear structure. The branching in the alkyl chain can significantly influence the physical and chemical characteristics of the ester. For instance, branching can lead to improved low-temperature performance, a critical factor in the development of lubricants and biofuels. srce.hr The steric hindrance provided by the branched structure can also enhance the hydrolytic stability of the ester, making it more resistant to degradation by water. aston-chemicals.com

In materials science, the introduction of branched alkyl ester side chains into conjugated polymers has been shown to influence the molecular packing and charge-transport properties of these materials. acs.org This has important implications for the development of organic electronics, such as organic solar cells. researchgate.netnih.gov Research has demonstrated that the specific architecture of these branched chains can affect the π–π stacking distance between polymer backbones, a key parameter in determining the efficiency of these devices. acs.orgresearchgate.net The alkyl moiety in these compounds is recognized as playing a crucial role in their activity. csic.es

Scope and Objectives of Academic Inquiry into 3,7 Dimethyloctyl Isobutyrate

Chemical Synthesis Approaches to this compound and its Analogues

Conventional Esterification Techniques for Branched Alcohols

The most direct route to this compound is the esterification of 3,7-dimethyloctanol with isobutyric acid or one of its derivatives. This classic transformation can be achieved through several well-established methods.

One common approach is the Fischer-Speier esterification , which involves reacting the alcohol and carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the ester product by removing the water formed during the reaction, often with a Dean-Stark apparatus. irb.hr

Alternatively, for a more reactive approach that avoids the need for harsh acidic conditions and equilibrium control, isobutyryl chloride or isobutyric anhydride (B1165640) can be used in place of isobutyric acid. googleapis.com The reaction with the alcohol is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid or isobutyric acid byproduct, respectively. This method is generally faster and proceeds to completion, often providing higher yields of the desired ester.

Transesterification is another viable method, where methyl or ethyl isobutyrate can be reacted with 3,7-dimethyloctanol in the presence of a catalyst to exchange the alcohol moiety. googleapis.com This method is particularly useful when the starting ester is readily available.

A general representation of these conventional esterification reactions is shown below:

Table 1: Conventional Esterification Reactions for this compound

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 3,7-Dimethyloctanol | Isobutyric Acid | Acid Catalyst (e.g., H₂SO₄), Heat | This compound + H₂O |

| 3,7-Dimethyloctanol | Isobutyryl Chloride | Base (e.g., Pyridine) | This compound + HCl |

| 3,7-Dimethyloctanol | Isobutyric Anhydride | Base (e.g., Pyridine) | This compound + Isobutyric Acid |

| 3,7-Dimethyloctanol | Methyl Isobutyrate | Acid or Base Catalyst | This compound + Methanol |

Advanced Synthetic Routes for the 3,7-Dimethyloctyl Moiety

The synthesis of the 3,7-dimethyloctyl alcohol precursor itself can be achieved through various advanced synthetic routes, often starting from readily available terpene-derived feedstocks.

For instance, citral , a major component of lemongrass oil, can be hydrogenated to produce 3,7-dimethyloctanol. This transformation can be carried out using catalysts such as nickel supported on mesoporous aluminosilicate (B74896) or ruthenium nanoparticles encapsulated within dendrimers. acs.orgresearchgate.net The reaction conditions, including temperature, pressure, and catalyst choice, can be optimized to favor the formation of the saturated alcohol. acs.org

Citronellol , another naturally occurring monoterpenoid, can also serve as a starting material. A multi-step synthesis can involve the epoxidation of the double bond in citronellol, followed by oxidation and reduction steps to yield the desired 3,7-dimethyloctanol.

Similarly, nerol can be converted to 3,7-dimethyloctan-1-ol (B75441) through a sequence involving halogenation, dehydrohalogenation, and acid-mediated cyclization followed by hydrolysis. The hydrogenation of linalool (B1675412) over a palladium on carbon catalyst is another effective method for producing 3,7-dimethyloctan-3-ol, a constitutional isomer of 3,7-dimethyloctanol. solubilityofthings.com

Stereoselective and Enantioselective Synthesis of Related Branched Esters and Alcohols

The presence of chiral centers in the 3,7-dimethyloctyl moiety means that this compound can exist as multiple stereoisomers. The synthesis of specific stereoisomers requires the use of stereoselective and enantioselective methods. While specific examples for this compound are not extensively documented in readily available literature, the principles can be inferred from the synthesis of structurally related branched esters and alcohols.

For example, the enantioselective synthesis of (2R,3R,7S)-3,7-dimethyl-2-pentadecanol , a sex pheromone component, has been achieved in a multi-step synthesis starting from commercial (-)-isopulegol. scielo.br This synthesis establishes the desired stereochemistry at each chiral center through a carefully planned sequence of reactions.

The Chelate-Claisen rearrangement has been employed for the stereoselective synthesis of β-branched phenylalanine derivatives. researchgate.net This method allows for the transfer of chirality from a chiral allyl alcohol to a new stereocenter with high fidelity. Such a strategy could be adapted to introduce specific stereochemistry into precursors for the 3,7-dimethyloctyl backbone.

Asymmetric hydrogenation is a powerful tool for creating chiral centers. For instance, the asymmetric transfer hydrogenation of β-keto esters using ruthenium(II) complexes with chiral ligands can produce chiral 3-hydroxypropanoic esters with high enantiomeric excess. irb.hr This methodology is applicable to the synthesis of a wide range of chiral alcohols. Furthermore, iridium-catalyzed asymmetric hydrogenation has been successfully used for the kinetic resolution of racemic allylic alcohols, providing access to enantiopure starting materials. rsc.org

Synthesis of Chiral Precursors (e.g., 3,7-Dimethyloctanol)

The synthesis of enantiomerically pure 3,7-dimethyloctanol is a key step in obtaining stereochemically defined this compound. A notable example is the synthesis of the pheromone component (2R,3R,7S)-diprionol, which involves the preparation of a chiral 3,7-dimethyloctyl intermediate. scielo.brscielo.br In this synthesis, the stereochemistry is established from a chiral starting material, (-)-isopulegol, and carried through a series of transformations. scielo.brscielo.br

One of the key steps in this synthesis is the creation of a tosylate of a chiral alcohol, which can then be used in a coupling reaction to build the carbon skeleton of the final molecule. For example, (S)-3,7-dimethyloctyl-p-toluenesulfonate can be prepared from the corresponding alcohol and then coupled with a suitable organometallic reagent. scielo.br

Biocatalytic and Enzymatic Synthesis Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, are widely used for the synthesis of esters under mild reaction conditions.

Lipase-Catalyzed Esterification and Transesterification for Alkyl Isobutyrates

Lipases are enzymes that can catalyze both the hydrolysis and synthesis of esters. Their ability to function in non-aqueous media makes them ideal for esterification reactions. The lipase-catalyzed synthesis of various alkyl isobutyrates, such as isoamyl butyrate, has been extensively studied. nih.govresearchgate.net

These reactions are typically carried out using immobilized lipases, which allows for easy separation of the catalyst from the reaction mixture and its reuse. Candida rugosa lipase (B570770) is a commonly used biocatalyst for these transformations. researchgate.net The reaction kinetics often follow a Ping-Pong Bi-Bi mechanism, and in some cases, substrate inhibition by the alcohol or the acid has been observed. nih.gov

Table 2: Lipase-Catalyzed Synthesis of Alkyl Esters

| Enzyme | Substrate 1 | Substrate 2 | Solvent | Key Findings | Reference |

| Candida rugosa lipase | Butyric Acid | Isoamyl Alcohol | - | Follows Ping-Pong Bi-Bi mechanism with competitive inhibition by both substrates. | nih.gov |

| Candida rugosa lipase | Various Fatty Acids | Various Alcohols | Organic Media | Highest yields for short-chain esters; enzyme affinity varies with substrate chain length. | researchgate.net |

| Novozyme 435 | Lactic Acid | Ethanol | Choline chloride–glycerol (DES) | Achieved a yield of 28.7% in a deep eutectic solvent. | mdpi.com |

| Candida antarctica lipase B (Novozyme 435) | Waste Oil | Ethanol | Choline chloride–glycerol (DES) with ultrasound | Conversions reached 94% with ultrasound assistance. | mdpi.com |

Kinetic resolution is a powerful application of lipase-catalyzed reactions for separating enantiomers of a racemic alcohol. wikipedia.org In this process, the lipase selectively esterifies one enantiomer of the racemic alcohol at a much faster rate than the other. This results in an enantioenriched ester and the unreacted, also enantioenriched, alcohol. This technique is a cornerstone of chemoenzymatic synthesis for producing optically active alcohols and esters. encyclopedia.pub For instance, the kinetic resolution of racemic alcohols using lipases in combination with in situ racemization of the less reactive enantiomer, known as dynamic kinetic resolution (DKR) , can theoretically achieve a 100% yield of the desired enantiopure ester. encyclopedia.pubnih.gov

Optimization of Enzymatic Reaction Parameters for Ester Production

The efficient production of esters via enzymatic catalysis is highly dependent on the optimization of several key reaction parameters. researchgate.net Lipases (EC 3.1.1.3) are the most commonly used enzymes for the synthesis of flavor and fragrance esters, catalyzing esterification by forming an acyl-enzyme complex with a carboxylic acid, which then reacts with an alcohol. acs.orgnih.gov The yield and rate of this reaction are significantly influenced by factors including the choice of enzyme, reaction temperature, substrate molar ratio, water activity, and the reaction medium. researchgate.net

Studies on various flavor esters have established general principles for optimizing these parameters. For instance, in the synthesis of octyl formate, Novozym 435, an immobilized lipase from Candida antarctica, demonstrated high conversion rates. nih.gov The choice of solvent can also be critical, though solvent-free systems are increasingly explored to create more environmentally friendly and high-performance reactions. d-nb.infoscielo.br In such systems, one or both of the substrates can form a deep eutectic solvent (DES), acting as the reaction medium itself. d-nb.inforesearchgate.net

The reaction temperature must be carefully controlled to balance reaction rate with enzyme stability; for many lipase-catalyzed esterifications, optimal temperatures are found between 40°C and 60°C. nih.govpsu.edu The molar ratio of the substrates (alcohol to acid) is another crucial factor. An excess of one substrate, typically the alcohol, is often used to shift the reaction equilibrium towards ester formation. nih.govscielo.br However, excessive amounts of an acid can lead to substrate inhibition. scielo.br Water activity (aw) is also a key parameter, as a certain amount of water is essential for enzyme activity, but excess water can promote the reverse reaction of hydrolysis. d-nb.info

The following table summarizes optimized parameters from studies on the enzymatic synthesis of various fragrance esters, which can inform the potential optimization for this compound production.

Table 1: Optimization of Reaction Parameters for Enzymatic Ester Synthesis

| Ester Product | Enzyme | Temp (°C) | Substrate Molar Ratio (Acid:Alcohol) | Key Findings | Reference |

|---|---|---|---|---|---|

| (-)-Menthyl laurate | Candida rugosa lipase (CRL) | 45 | 1:3 (Lauric Acid:(-)-Menthol) | A conversion of 95% was achieved in a solvent-free system where the substrates formed a deep eutectic solvent. Water activity (aw = 0.55) was a critical factor. | d-nb.inforesearchgate.net |

| Pentyl nonanoate | Lipozyme RMIM (immobilized Rhizomucor miehei) | 45 | 1:9 (Nonanoic Acid:Pentanol) | A maximum yield of 86.08% was obtained in a solvent-free system with 0.2% v/v water addition. | scielo.br |

| Octyl formate | Novozym 435 (immobilized Candida antarctica) | 40 | 1:7 (Formic Acid:Octanol) | Achieved 96.51% conversion in 1,2-dichloroethane. The enzyme showed reusability without significant loss of yield. | nih.gov |

| Geranyl acetate | Candida antarctica lipase B (CalB) | >30 | N/A | The reaction was found to be endothermic and became spontaneous at temperatures above 30°C. | srce.hr |

| Methyl butanoate | Thermomyces lanuginosus lipase | 40 | N/A | A conversion of 54% was observed in a microfluidic system, demonstrating the potential for continuous flow synthesis. | d-nb.info |

Chemoenzymatic Strategies for Stereoisomer Synthesis of Related Compounds

This compound possesses a chiral center at the C3 position of the octyl chain, meaning it can exist as different stereoisomers. The olfactory properties of chiral molecules can vary significantly between enantiomers, making the synthesis of single, pure stereoisomers highly desirable for the fragrance industry. nih.gov Chemoenzymatic strategies, which combine the high stereoselectivity of enzymes with the efficiency of chemical reactions, provide powerful pathways to access enantiomerically pure compounds. rug.nlmdpi.com

A primary enzymatic method for separating racemic mixtures is kinetic resolution (KR). encyclopedia.pub In this process, an enzyme, typically a lipase, selectively catalyzes the reaction of one enantiomer of a racemic alcohol or acid at a much higher rate than the other. encyclopedia.pub This allows for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer (as an alcohol). For example, lipase-catalyzed transesterification is a common method for the kinetic resolution of racemic alcohols. encyclopedia.pub The efficiency of this separation is described by the enantiomeric ratio (E), with values ≥100 indicating high enantioselectivity. encyclopedia.pub

To overcome the 50% maximum theoretical yield of a single enantiomer in KR, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in situ racemization of the less reactive enantiomer. encyclopedia.pub This is often achieved by using a metal catalyst (e.g., based on Ruthenium or Vanadium) that continuously converts the slow-reacting alcohol enantiomer back into the racemate, allowing the enzyme to theoretically convert 100% of the starting material into a single enantiomeric ester. encyclopedia.pub

More complex strategies involve multi-enzyme cascades. acs.org For instance, the stereoselective synthesis of a target molecule can be achieved through a sequence of enzymatic reactions in a one-pot process. nih.gov A combination of an enoate reductase (ER) and an alcohol dehydrogenase (ADH) can be used to perform stereoselective reductions of carbon-carbon and carbon-oxygen double bonds, respectively, to create multiple chiral centers with high precision. nih.gov Such cascade reactions are emerging as a versatile tool for the sustainable synthesis of high-value chiral molecules. rug.nl These approaches could be adapted for the synthesis of the chiral alcohol precursor, 3,7-dimethyloctanol, which can then be esterified to yield a specific stereoisomer of this compound.

The table below outlines various chemoenzymatic strategies used for producing chiral molecules, which are applicable to the synthesis of stereoisomers of related fragrance compounds.

Table 2: Chemoenzymatic Strategies for Stereoisomer Synthesis

| Strategy | Key Enzymes/Catalysts | Substrate Type | Outcome | Relevance | Reference |

|---|---|---|---|---|---|

| Kinetic Resolution (KR) | Lipases (Pseudomonas cepacia, Candida antarctica) | Racemic alcohols, acids | Separation of enantiomers, max 50% yield of one enantiomer. | A standard method to resolve racemic 3,7-dimethyloctanol. | encyclopedia.pubresearchgate.net |

| Dynamic Kinetic Resolution (DKR) | Lipase + Metal Catalyst (e.g., Ru, V, Fe) | Racemic alcohols | Theoretical quantitative conversion to a single enantiomeric ester. | Overcomes the yield limitation of standard KR for producing a single stereoisomer. | encyclopedia.pub |

| One-Pot Enzyme Cascade | Ene-reductase (ER) + Alcohol Dehydrogenase (ADH) | α,β-Unsaturated ketones/enones | Stereoselective reduction to form chiral alcohols with multiple stereocenters. | Synthesis of enantiopure chiral alcohol precursors from prochiral starting materials. | nih.govacs.org |

| Stereodivergent Synthesis | Multiple enzymatic and chemical steps (e.g., resolution, epimerization) | Racemic esters/alcohols | Access to all possible stereoisomers of a target molecule from a single racemic mixture. | Allows for the synthesis and evaluation of all stereoisomers of this compound. | mdpi.com |

Biosynthesis of Branched-Chain Esters in Flora and Microorganisms

Although this compound is synthetic, the biosynthesis of its constituent parts and other branched-chain esters is a well-documented process in various organisms, particularly in plants and microbes. These esters contribute significantly to the natural aroma of fruits, flowers, and fermented foods. nih.govashs.org

The formation of branched-chain esters, including isobutyrates, is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. frontiersin.orgasm.org

Acyl-CoA Precursors : The isobutyrate moiety is derived from the catabolism of valine. The process involves transamination of valine to its corresponding α-keto acid (α-ketoisovalerate), followed by oxidative decarboxylation to form isobutyryl-CoA. nih.govresearchgate.net This isobutyryl-CoA then serves as the acyl donor in the esterification reaction.

Alcohol Precursors : The alcohol components of these esters can be formed through several metabolic routes. Branched-chain alcohols are also derived from BCAA metabolism. frontiersin.org For instance, the α-keto acids produced from amino acid degradation can be decarboxylated and subsequently reduced to form alcohols. researchgate.net Straight-chain alcohols are typically produced via the lipoxygenase (LOX) pathway or the β-oxidation of fatty acids, which generates acyl-CoAs that can be reduced to their corresponding alcohols. frontiersin.orgoup.com

The pathways for these precursors are summarized below:

Table 1: Metabolic Pathways for Ester Precursors| Precursor Type | Metabolic Pathway | Starting Material | Key Intermediates | Organism Type |

|---|---|---|---|---|

| Branched-Chain Acyl-CoA | Amino Acid Catabolism | Valine, Leucine, Isoleucine | α-keto acids, Acyl-CoA derivatives | Plants, Microorganisms |

| Straight-Chain Acyl-CoA | Fatty Acid Metabolism (β-oxidation) | Fatty Acids | Acetyl-CoA, Acyl-CoA | Plants, Microorganisms |

| Branched-Chain Alcohol | Amino Acid Catabolism | Valine, Leucine, Isoleucine | α-keto acids, Aldehydes | Plants, Microorganisms |

| Straight-Chain Alcohol | Fatty Acid Metabolism / LOX Pathway | Fatty Acyl-CoAs, Unsaturated Fatty Acids | Aldehydes | Plants |

The final and decisive step in the biosynthesis of volatile esters is the condensation of an alcohol with an acyl-CoA, a reaction catalyzed by specific enzymes. frontiersin.org

Alcohol Acyltransferases (AATs) : This is the primary family of enzymes responsible for ester formation in plants and yeasts. nih.govfrontiersin.org AATs catalyze the transfer of an acyl group from an acyl-CoA molecule to an alcohol, releasing coenzyme A (CoA) and forming the ester. nih.govresearchgate.net These enzymes often exhibit broad substrate specificity, meaning they can act on a variety of alcohol and acyl-CoA substrates, leading to the diverse array of esters found in nature. ashs.org For example, AATs are crucial for the development of characteristic aromas in fruits like apples, bananas, and apricots. ashs.orgfrontiersin.orgresearchgate.net

Esterases : While primarily known for catalyzing the hydrolysis of esters, esterases can also synthesize esters under specific conditions, such as low water activity. researchgate.netconicet.gov.armdpi.com In some microorganisms, particularly lactic acid bacteria, ester synthesis can occur via alcoholysis, a reaction where an acyl group is transferred from an existing ester (like a triglyceride) to an alcohol, a process catalyzed by esterases with acyltransferase activity. conicet.gov.ar

Table 2: Key Enzymes in Ester Biosynthesis

| Enzyme Class | Function | Reaction Type | Primary Organisms |

|---|---|---|---|

| Alcohol Acyltransferases (AATs) | Condensation of an alcohol and an acyl-CoA to form an ester. | Acyl transfer | Plants, Yeasts |

| Esterases | Can synthesize esters via esterification or alcoholysis, in addition to hydrolysis. | Acyl transfer / Esterification | Bacteria, Fungi |

The rate and profile of ester production in biological systems are often not limited by enzyme levels but by the availability of the necessary precursors: alcohols and acyl-CoAs. researchgate.netasm.org

Substrate Limitation : Numerous studies have shown that the concentration of either the alcohol or the acyl-CoA precursor is the rate-limiting factor for ester biosynthesis. ashs.orgasm.org For instance, in ripening apples and bananas, the production of many esters directly correlates with the availability of their corresponding alcohol substrates. ashs.orgresearchgate.net Similarly, in yeast fermentations, the supply of medium-chain fatty acids is a major bottleneck for the production of ethyl esters. asm.org

Metabolic Regulation : The flow of metabolites (flux) through pathways like amino acid catabolism and fatty acid synthesis is tightly regulated. asm.org This regulation dictates the pool of available precursors for ester formation. For example, the activity of key enzymes in fatty acid synthesis, such as acetyl-CoA carboxylase, can influence the release of medium-chain fatty acids, which are precursors for many esters. asm.org In plants, ripening hormones like ethylene (B1197577) can trigger the expression of genes involved in both precursor formation and the final esterification step, coordinating the production of aroma volatiles. researchgate.net The distribution of genes responsible for ester biosynthesis is also species- and even strain-dependent, adding another layer of regulation. nih.gov

Biological Activity and Ecological Roles

Role of Analogous Compounds as Insect Pheromones and Semiochemicals

Semiochemicals are chemical signals that mediate interactions between organisms. plantprotection.plplantprotection.pl These informative molecules, which include pheromones (for intraspecific communication) and allelochemicals (for interspecific communication), are fundamental to insect behavior, influencing everything from mating and aggregation to foraging and predator avoidance. plantprotection.plpressbooks.pubsemiochemical.com Esters, a class of compounds to which 3,7-Dimethyloctyl isobutyrate belongs, frequently function as critical components of these chemical communication systems.

Insects possess a highly sensitive and sophisticated olfactory system to detect and interpret the vast array of volatile chemical cues in their environment. nih.gov The primary organs for odor detection are the antennae and maxillary palps, which are covered in sensory hairs called sensilla. wikipedia.org Within these sensilla, olfactory receptor neurons (ORNs) express specific receptor proteins that bind to odor molecules. nih.gov

The two main families of olfactory receptors in insects are the Odorant Receptors (ORs) and the Ionotropic Receptors (IRs). nih.govelifesciences.org These receptors are ligand-gated ion channels. When a volatile compound, such as an ester pheromone, enters the sensillum through pores in the cuticle, it is transported by an odorant-binding protein to an ORN. wikipedia.org The binding of the odorant to a receptor complex triggers the opening of the ion channel, leading to the depolarization of the neuron and the generation of an electrical signal (action potential). uni-konstanz.de

This signal travels along the neuron's axon to a specialized region of the insect brain called the antennal lobe. wikipedia.org Here, the axons from ORNs expressing the same receptor type converge in distinct spherical structures known as glomeruli. This creates a specific pattern of glomerular activation for each perceived odor, forming a "combinatorial code" that allows the insect to distinguish between thousands of different volatile compounds, including various esters. nih.govuni-konstanz.de The processed information is then relayed to higher brain centers, such as the mushroom bodies, which regulate learned odor responses and trigger specific, innate behaviors like attraction, mating, or aggregation. wikipedia.org

Esters that are structurally related to this compound serve as crucial pheromones for many insect species, often mediating aggregation and sexual communication. researchgate.net These pheromones can be produced by one sex to attract the other for mating (sex pheromones) or by either sex to draw conspecifics together for purposes such as resource exploitation or defense (aggregation pheromones). pressbooks.pubtaylorfrancis.com

For instance, research on Drosophila hydei demonstrated that its aggregation pheromone consists of a blend of three esters and two ketones. nih.gov The esters, identified as methyl, ethyl, and isopropyl esters of 2-methyl-(E)-2-butenoic acid, were minimally active on their own but showed high synergistic activity when combined with the ketone 2-tridecanone, attracting significantly more flies. nih.gov

In many species of flies (Diptera), sex pheromones are often less volatile esters derived from cuticular hydrocarbons, functioning at close range or upon contact rather than over long distances. pressbooks.pub In social insects like certain bees, a wide array of aliphatic straight-chain compounds, including acetates and ethyl esters, are key components of their complex pheromonal blends. oup.com Similarly, the sex pheromones of many non-apocrita Hymenoptera (sawflies) are acetates and propanoates of branched alkanols, highlighting the importance of this structural motif in insect communication. plos.org

| Compound | Insect Species | Pheromone Type | Function |

|---|---|---|---|

| Methyl 2-methyl-(E)-2-butenoate | Drosophila hydei | Aggregation | Component of male-produced pheromone blend that attracts both sexes. nih.gov |

| Ethyl 2-methyl-(E)-2-butenoate | Drosophila hydei | Aggregation | Component of male-produced pheromone blend that attracts both sexes. nih.gov |

| Isopropyl 2-methyl-(E)-2-butenoate | Drosophila hydei | Aggregation | Component of male-produced pheromone blend that attracts both sexes. nih.gov |

| Acetates/Propanoates of branched di- and tri-methyl-branched 2-alkanols | Sawflies (Diprionidae) | Sex | Female-emitted pheromones to attract males for mating. plos.org |

| Geranylgeranyl acetate | Bumblebees (Bombus spp.) | Multiple | Component of complex mandibular gland secretions used in communication. oup.com |

The biological activity of a pheromone is intrinsically linked to its molecular structure. Even minor modifications to the carbon chain length, the position and geometry of double bonds, or the nature of the functional group can drastically alter or eliminate its effectiveness. This principle of structure-activity relationships (SAR) is crucial for understanding pheromone perception and for designing synthetic mimics for pest management. nih.gov

While not specific to insect pheromones, broader SAR studies on receptor-ligand interactions highlight key principles. For a chemical to bind effectively to a receptor, it must possess specific structural features, including appropriate hydrogen-bonding capabilities, a suitable degree of hydrophobicity, and precise steric (size and shape) properties. nih.gov

In the context of insect pheromones, these principles are evident. For example, in studies of trail pheromone mimics for ants, slight changes in the length of an alkyl group on a pyrrole ester were shown to significantly impact its trail-following activity. oup.com The precise shape and electronic properties of the ester molecule must complement the binding site of the specific olfactory receptor protein on the insect's antenna. Analogs that deviate too much from the natural pheromone's structure will fail to elicit the correct pattern of neural activation and, consequently, the desired behavioral response.

Interactions with Plant Volatile Profiles and Ecosystem Dynamics

Plants emit a vast and complex array of volatile organic compounds (VOCs) that play a central role in their interactions with the surrounding environment. nih.govrsc.org This species-specific "volatilome" can be influenced by genetic factors, developmental stage, and both biotic and abiotic stresses. frontiersin.orgnih.gov These VOCs, which include a wide variety of esters, serve numerous ecological functions, such as attracting pollinators, deterring herbivores, and even communicating with other plants. oup.com

When an insect herbivore damages a plant, the profile of emitted volatiles often changes. These herbivore-induced plant volatiles (HIPVs) can act as an indirect defense mechanism by attracting predators or parasitoids of the attacking insect. semiochemical.com Compounds structurally analogous to this compound can be components of these complex natural volatile blends. An insect's ability to distinguish its host plant from non-host plants often depends on recognizing a specific ratio of these compounds. Therefore, the presence and concentration of specific esters within a plant's volatile profile can significantly influence insect behavior and shape the dynamics of the entire ecosystem. frontiersin.org

Influence on Biological Barriers and Membrane Permeation

Beyond their role in chemical ecology, branched alkyl esters have been investigated for their ability to modify the permeability of biological barriers, particularly the skin's outermost layer, the stratum corneum. This layer acts as the primary barrier to the transport of substances into the body. nih.gov Certain chemicals, known as penetration enhancers, can reversibly disrupt the highly ordered structure of the stratum corneum, facilitating the passage of other molecules. dntb.gov.ua

Esters, including various branched alkyl esters, have been identified as effective penetration enhancers. researchgate.net The primary mechanism by which these lipophilic compounds are thought to work is by disrupting the organized lipid bilayers in the intercellular spaces of the stratum corneum. nih.govresearchgate.net By fluidizing these lipid layers, they increase the diffusion of drugs and other molecules across the skin barrier.

Molecular Interactions with Stratum Corneum Lipids and Proteins

Extensive literature searches did not yield specific data on the molecular interactions between this compound and the lipids and proteins of the stratum corneum. Scientific studies detailing the binding affinities, specific interaction sites, or conformational changes induced by this specific compound on key stratum corneum components such as ceramides, cholesterol, free fatty acids, and keratin are not publicly available.

Consequently, a detailed analysis of its molecular interactions, including the formation of hydrogen bonds, hydrophobic interactions, or effects on lipid packing and protein structure, cannot be provided at this time. Research into the interactions of other chemical entities with the stratum corneum is available, but in adherence to strict scientific accuracy, extrapolation to this compound is not appropriate without direct experimental evidence.

There are currently no research findings to populate a data table on the molecular interactions of this compound with stratum corneum lipids and proteins.

Environmental Fate and Atmospheric Chemistry

Degradation Pathways in Environmental Compartments

The biodegradation of 3,7-Dimethyloctyl isobutyrate in soil and water is expected to be a significant degradation pathway. While specific studies on this compound are limited, the general biodegradability of esters is well-documented. Bacteria of the genus Pseudomonas are known for their ability to degrade a wide range of organic compounds, including isoprenoid structures which are structurally related to the 3,7-dimethyloctyl moiety of the ester. For instance, Pseudomonas citronellolis has been identified for its capability to degrade isoprenoid compounds nih.gov. The initial step in the biodegradation of esters like this compound by microbial communities typically involves enzymatic hydrolysis by esterases, breaking the ester bond to form the corresponding alcohol (3,7-dimethyloctanol) and carboxylic acid (isobutyric acid). These resulting compounds are then further metabolized by the microorganisms.

The ready biodegradability of esters can be assessed using standardized test methods such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Two common methods are the Closed Bottle Test (OECD 301D) and the Manometric Respirometry Test (OECD 301F).

OECD 301D (Closed Bottle Test): This test measures the consumption of dissolved oxygen in a closed bottle containing a defined concentration of the test substance and a microbial inoculum over a 28-day period. aropha.comsitubiosciences.comregulations.gov A substance is considered readily biodegradable if the biological oxygen demand (BOD) reaches at least 60% of the theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test. aropha.comaropha.comcontractlaboratory.com This method is suitable for volatile and poorly soluble substances. situbiosciences.com

OECD 301F (Manometric Respirometry Test): This method also assesses biodegradability by measuring oxygen consumption in a closed respirometer. aropha.comaropha.comimpact-solutions.co.ukmatestlabs.com The test substance is incubated with a microbial inoculum, and the oxygen consumed is measured over 28 days. aropha.comimpact-solutions.co.ukmatestlabs.com Similar to OECD 301D, a pass level of 60% of the ThOD within a 10-day window classifies the substance as readily biodegradable. aropha.comaropha.com This test is applicable to a range of materials, including soluble, poorly soluble, and volatile substances. aropha.com

While direct data for this compound is not available, a structurally similar, smaller ester, isobutyl isobutyrate, is considered to be readily biodegradable.

As a volatile organic compound, this compound released into the atmosphere will undergo photo-oxidation. The primary degradation pathway in the troposphere is the reaction with photochemically generated hydroxyl (•OH) radicals. The rate of this reaction determines the atmospheric lifetime of the compound.

The photo-oxidation process involves the abstraction of a hydrogen atom by the •OH radical, leading to the formation of an alkyl radical. This radical then reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of the peroxy radical can lead to the formation of various degradation products, including aldehydes, ketones, and other oxygenated compounds, which can contribute to the formation of photochemical smog.

The hydrolytic stability of this compound is a key factor in determining its persistence in aqueous environments. Ester hydrolysis is the cleavage of the ester bond by reaction with water, resulting in the formation of the parent alcohol and carboxylic acid. This reaction can be catalyzed by acids or bases.

The rate of hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis is slow at neutral pH and increases in rate under acidic or alkaline conditions. The OECD Guideline for Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH" is a standard method to assess the abiotic hydrolytic stability of a chemical. situbiosciences.comlabcorp.comecetoc.orgoecd.orgoecd.org This test involves incubating the substance in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and a constant temperature in the dark. situbiosciences.comecetoc.orgoecd.org The concentration of the test substance and any hydrolysis products are measured over time to determine the hydrolysis rate constant and half-life. situbiosciences.comlabcorp.comecetoc.org

Specific hydrolytic stability data for this compound is not available. However, for the analogous compound isobutyl isobutyrate, the hydrolysis half-life is estimated to be highly dependent on pH. At a neutral pH of 7 and 25°C, the estimated half-life is about 9.2 years, indicating significant stability. oecd.org However, at a more alkaline pH of 8, the half-life decreases to 337 days oecd.org. Most esters are susceptible to hydrolysis, and this process can be a degradation pathway in the environment, although for some esters, it can be a slow process. scentjourner.com

Environmental Distribution and Partitioning Behavior

The environmental distribution and partitioning of this compound between different environmental compartments such as air, water, soil, and biota can be predicted based on its physicochemical properties, primarily its octanol-water partition coefficient (Kow), water solubility, and vapor pressure.

The log Kow is a measure of a chemical's lipophilicity and its potential to bioaccumulate in organisms. A higher log Kow value suggests a greater affinity for fatty tissues and organic matter in soil and sediment. While the experimentally determined log Kow for this compound is not available, it can be estimated. For the smaller ester, isobutyl isobutyrate, the calculated log Kow is 2.68 oecd.org. This value suggests a moderate potential for bioaccumulation. Given its larger, more hydrophobic alkyl chain, the log Kow for this compound is expected to be higher, indicating a greater potential to partition into organic matter and biota.

Fugacity models can be used to predict the environmental distribution of a chemical. For isobutyl isobutyrate, a Level III fugacity model predicted that with equal releases to air, water, and soil, the compound would primarily distribute to soil (52.7%) and water (34.4%), with a smaller fraction partitioning to air (12.6%) and sediment (0.233%). Due to its higher molecular weight and likely lower vapor pressure, this compound would be expected to have a lower tendency to partition into the air compared to isobutyl isobutyrate.

The soil adsorption coefficient (Koc) can be estimated from the log Kow and indicates the tendency of a chemical to adsorb to soil and sediment. The calculated Koc for isobutyl isobutyrate is 53.3 L/kg, suggesting moderate mobility in soil oecd.org. The Koc for this compound would likely be higher, indicating lower mobility and a greater tendency to be sorbed to soil organic matter.

Methodologies for Assessing Environmental Impact of Esters (General)

The environmental impact of esters, including fragrance ingredients like this compound, is assessed using a variety of methodologies that evaluate their persistence, bioaccumulation potential, and toxicity (PBT).

Persistence is evaluated through biodegradation and hydrolysis studies, as described in sections 5.1.1 and 5.1.3, using standardized OECD test guidelines.

Bioaccumulation potential is typically assessed by determining the octanol-water partition coefficient (log Kow). A high log Kow value can trigger further investigation into the bioconcentration factor (BCF) in aquatic organisms.

Toxicity is evaluated through a battery of ecotoxicological tests on representative aquatic organisms such as algae, invertebrates (e.g., Daphnia magna), and fish. These tests determine the concentration of the substance that causes adverse effects, such as inhibition of growth (EC50) or mortality (LC50).

Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction to production, use, and disposal. rsc.org For fragrance ingredients, this would include the environmental footprint of the chemical synthesis process. rsc.org

Green Chemistry Metrics are also employed to assess the environmental friendliness of the chemical synthesis of esters. These metrics can include atom economy, E-factor (which measures the amount of waste produced per unit of product), and the use of renewable feedstocks. rsc.org

Regulatory Frameworks such as the US EPA's Safer Choice program have established criteria for fragrance ingredients to minimize their environmental and human health impacts. epa.gov These criteria restrict the use of persistent, bioaccumulative, and toxic (PBT) substances, as well as other chemicals of concern. epa.gov

Advanced Applications in Polymer and Materials Science

Incorporation as Structural Units or Side Chains in Polymer Architectures

The strategic incorporation of 3,7-dimethyloctyl side chains into polymer backbones is a key strategy for developing solution-processable organic electronic materials. This approach has been notably successful in the synthesis of poly[2-methoxy-5-(3',7'-dimethyloctyloxy)-1,4-phenylene vinylene] (MDMO-PPV), a material widely studied for its applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Synthesis and Characterization of Polymers Containing Dimethyloctyl Moieties (e.g., Poly[2-methoxy-5-(3',7'-dimethyloctyloxy)-1,4-phenylene vinylene])

The synthesis of MDMO-PPV is typically achieved through the Gilch polymerization route. This method involves the base-promoted 1,6-elimination of a substituted 1,4-bis(halomethyl)benzene monomer. For MDMO-PPV, the monomer is 1,4-bis(chloromethyl)-2-methoxy-5-(3',7'-dimethyloctyloxy)benzene. The reaction is carried out in the presence of a strong base, such as potassium tert-butoxide, in an organic solvent.

The resulting polymer, MDMO-PPV, is a dialkoxy-substituted PPV derivative. The presence of the methoxy (B1213986) group and the bulky, branched 3,7-dimethyloctyloxy side chain disrupts the close packing of the polymer chains, which is crucial for rendering the polymer soluble in common organic solvents. This solubility is a significant advantage over the parent PPV, which is largely insoluble and intractable.

Characterization of MDMO-PPV confirms its chemical structure and photophysical properties. Spectroscopic techniques such as UV-Vis absorption and photoluminescence (PL) spectroscopy are used to determine the electronic properties of the polymer. In solution, MDMO-PPV typically exhibits a broad absorption spectrum with a maximum around 500 nm and emits yellow-orange light with a PL maximum around 590 nm.

Influence on Polymer Properties (e.g., Solubility, Thermal Stability, Film-forming Characteristics)

The introduction of the 3,7-dimethyloctyloxy side chain has a profound impact on the material properties of the PPV backbone.

Solubility: The primary and most critical advantage conferred by the dimethyloctyl side chains is the significant enhancement of solubility. acs.orgresearchgate.net The bulky, branched nature of these side chains prevents the strong intermolecular aggregation that is common in rigid-rod conjugated polymers, thereby allowing them to dissolve in a variety of organic solvents. This solution processability is essential for the fabrication of thin films for electronic devices using techniques like spin-coating and inkjet printing.

Solubility of MDMO-PPV in Various Organic Solvents

| Solvent | Solubility |

|---|---|

| Toluene | Soluble acs.orgresearchgate.net |

| Xylene | Soluble acs.orgresearchgate.net |

| Tetrahydrofuran (THF) | Soluble acs.orgresearchgate.net |

| Chloroform | Soluble acs.orgresearchgate.net |

| Chlorobenzene | Soluble acs.orgresearchgate.net |

| Cyclohexanone | Soluble acs.orgresearchgate.net |

Thermal Stability: While the introduction of alkyl side chains can sometimes lower the thermal stability of a polymer, MDMO-PPV generally exhibits sufficient thermal stability for applications in organic electronic devices. The degradation temperature is typically high enough to withstand the temperatures required for device fabrication and operation.

Film-forming Characteristics: The enhanced solubility of MDMO-PPV directly translates to excellent film-forming properties. acs.org Solutions of the polymer can be easily cast to form uniform, smooth, and amorphous thin films. This morphological control is crucial for achieving high performance in organic electronic devices, as it influences charge transport and exciton (B1674681) diffusion. The flexible side chains contribute to the formation of flexible films, which is advantageous for applications in flexible electronics. acs.org

Photophysical and Photochemical Behavior in Functional Materials

The long-term stability of organic electronic devices is a critical factor for their commercial viability. The photophysical and photochemical behavior of the active materials, such as MDMO-PPV, plays a central role in the operational lifetime of these devices.

Photo-Degradation Mechanisms in Organic Electronic Devices

Conjugated polymers like MDMO-PPV are susceptible to degradation upon exposure to light and oxygen. The primary mechanism of photodegradation is photo-oxidation. This process is initiated by the absorption of photons, which excites the polymer to a singlet state. Through intersystem crossing, a triplet excited state can be formed. This triplet state can then transfer its energy to molecular oxygen (in its triplet ground state), generating highly reactive singlet oxygen.

Singlet oxygen can then attack the polymer chain in several ways:

Oxidation of the Vinylene Double Bond: The vinylene C=C double bonds in the PPV backbone are susceptible to attack by singlet oxygen, leading to the formation of carbonyl defects (e.g., aldehydes and ketones). This reaction cleaves the polymer chain, disrupting the π-conjugation and leading to a blue-shift in the absorption and emission spectra, as well as a decrease in the material's conductivity and luminescence efficiency. wikipedia.org

Oxidation of the Ether Linkage: The ether linkage of the dimethyloctyloxy side chain can also be a site for oxidative attack, although the degradation of the main chain is generally considered more detrimental to the electronic properties.

This photo-oxidative degradation ultimately leads to a loss of the material's desirable electronic properties and a decline in device performance, manifesting as a decrease in brightness and efficiency in OLEDs or a reduction in power conversion efficiency in OPVs.

Analytical Methodologies for Detection and Characterization

Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as 3,7-Dimethyloctyl isobutyrate. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. When coupled with Mass Spectrometry (MS), which acts as a powerful detector, GC-MS provides both separation and identification capabilities.

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is achieved based on the compound's boiling point and affinity for the column's stationary phase. Following separation, the molecule enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). This process fragments the molecule into a predictable pattern of charged ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint that can be compared against spectral libraries for confident identification. For related isobutyrate esters, characteristic peaks in the mass spectrum often include fragments corresponding to the isobutyrate moiety and the alkyl chain. nih.govnih.gov

The performance of the GC-MS analysis is highly dependent on the instrumental parameters, which are optimized to achieve the desired separation and sensitivity. frontiersin.org

Table 1: Typical GC-MS Instrumental Parameters for Ester Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC Column | DB-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness lcms.cznih.gov | A non-polar column suitable for separating a wide range of volatile compounds. |

| Carrier Gas | Helium lcms.cz | Inert mobile phase to carry the analyte through the column. |

| Injection Mode | Splitless or Split frontiersin.orglcms.cz | Introduces the sample onto the column; splitless mode is used for trace analysis. |

| Inlet Temperature | 260-300°C frontiersin.orgnih.gov | Ensures rapid vaporization of the sample upon injection. |

| Oven Program | Initial temp 45-60°C, ramped to 260-325°C frontiersin.orglcms.cz | A temperature gradient is used to elute compounds with different boiling points over time. |

| MS Interface | ||

| Ion Source Temp. | 200-230°C frontiersin.orglcms.cz | Temperature of the ion source where ionization occurs. |

| Ionization Energy | 70 eV nih.govlcms.cz | Standard electron energy for creating reproducible fragmentation patterns. |

| Mass Range | 35-1000 m/z frontiersin.orglcms.cz | The range of mass-to-charge ratios scanned by the detector. |

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy)

While GC-MS is excellent for separation and identification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are indispensable for the definitive structural elucidation of a pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR experiments are conducted to map out the connectivity of atoms.

¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR provides information on the number and types of carbon atoms in the molecule. nih.gov

For this compound, specific chemical shifts and splitting patterns would confirm the presence of the isobutyrate group and the branched 3,7-dimethyloctyl chain. Advanced techniques such as Deuterium Magnetic Resonance Spectroscopy (DMRS) can also be employed for specialized studies, such as tracking deuterated compounds in vivo, highlighting the versatility of NMR methods. plos.orgnih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For an ester like this compound, the IR spectrum is dominated by absorptions related to the ester group. nih.gov The presence of a strong absorption band for the carbonyl (C=O) stretch and another for the C-O stretch is confirmatory for the ester functionality.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for Esters

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Carbonyl Stretch | ~1735-1750 (strong) |

| C-O | Ester Stretch | ~1150-1250 (strong) |

Advanced Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound in complex matrices, such as natural extracts or consumer products, often requires more advanced analytical power. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are ideal for this purpose. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful extension of GC-MS. nih.gov It involves two stages of mass analysis, which significantly enhances selectivity and reduces chemical noise. In this technique, a specific precursor ion from the initial mass spectrum is selected and then fragmented further to produce product ions. By monitoring a specific precursor-to-product ion transition, a mode known as Multiple Reaction Monitoring (MRM), the technique can detect and quantify analytes with very high specificity, even in the presence of interfering compounds. nih.gov

Other advanced hyphenated techniques that can be applied to the analysis of complex mixtures containing esters include:

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is preferred for volatile esters, LC-MS is a powerful tool for less volatile or thermally unstable compounds that may be present in the same sample. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples the separation power of HPLC with the structure-elucidating capability of NMR, allowing for the unambiguous identification of components in a mixture without the need for prior isolation. nih.gov

These advanced methods provide a more comprehensive characterization of complex samples, enabling researchers to identify and quantify specific compounds with greater confidence.

Quantitative Determination in Environmental and Biological Samples

Determining the precise amount of this compound in environmental samples (e.g., water, air) or biological matrices (e.g., plasma, urine) requires a validated quantitative method. GC-MS and GC-MS/MS are the techniques of choice for this purpose due to their high sensitivity and selectivity. nih.gov

The quantitative analysis typically involves creating a calibration curve using standards of known concentrations. The sample is prepared using an appropriate extraction technique (e.g., solvent extraction, solid-phase extraction) to isolate the analyte from the matrix. nih.gov For biological samples, highly specific methods like immunoaffinity chromatography can be coupled to mass spectrometry to achieve clean sample extracts and reliable quantification. nih.govdntb.gov.ua

A critical aspect of quantitative analysis is method validation, which ensures the reliability and accuracy of the results. researchgate.net Key validation parameters are established to demonstrate that the method is suitable for its intended purpose.

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured value to the true value, often assessed by recovery studies. | Recovery typically within 80-120% nih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. Measured as Relative Standard Deviation (RSD). | RSD < 15-20% frontiersin.orgnih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio > 3 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov | Signal-to-noise ratio > 10 |

| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the analyte's retention time. frontiersin.org |

By rigorously validating the analytical method, scientists can ensure that the quantitative data generated for this compound in environmental or biological samples is accurate and defensible.

Future Research Directions and Emerging Paradigms

Development of Novel Stereoselective and Sustainable Synthetic Routes

The future synthesis of 3,7-Dimethyloctyl isobutyrate will prioritize methods that are not only efficient but also environmentally benign and capable of producing specific stereoisomers, which can have distinct olfactory properties.

Biocatalysis and Enzymatic Synthesis: A primary focus is the use of enzymes, particularly lipases, for the stereoselective synthesis of chiral esters. mdpi.comresearchgate.net Lipases can operate under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing waste. researchgate.netacs.org Research in this area will likely concentrate on immobilizing enzymes to improve reusability and process stability, making the industrial-scale production of specific enantiomers of this compound economically viable. researchgate.net

Biotechnological Production: Advances in metabolic engineering and synthetic biology are paving the way for the production of fragrance compounds through microbial fermentation. nih.goveurekalert.org Engineered microorganisms could be designed to produce the alcohol (3,7-dimethyloctanol) and acid (isobutyric acid) precursors, or even the final ester, from renewable feedstocks. nih.gov This approach offers a sustainable alternative to traditional chemical synthesis, mitigating reliance on petrochemical sources and reducing the environmental impact. eurekalert.org

Green Catalysis: The development of novel heterogeneous catalysts is another promising avenue. researchgate.netlabmanager.com Solid acid catalysts, for instance, can replace corrosive liquid acids like sulfuric acid, simplifying product purification and catalyst recycling. researchgate.net Research is expected to focus on creating highly active and selective solid catalysts that are robust and can be derived from sustainable materials. nih.gov

| Synthetic Route | Key Advantages | Research Focus Areas | Potential Outcome |

| Lipase-Mediated Biocatalysis | High stereoselectivity, mild reaction conditions, reduced byproducts. mdpi.comresearchgate.net | Enzyme immobilization, solvent engineering, kinetic resolution of racemic precursors. researchgate.net | Economical production of enantiomerically pure this compound with distinct scent profiles. |

| Microbial Fermentation | Use of renewable feedstocks, reduced carbon footprint, potential for novel molecule discovery. nih.goveurekalert.org | Strain engineering for high-yield production, optimization of fermentation conditions, downstream processing. | A fully bio-based and sustainable supply chain for the compound and its precursors. |

| Heterogeneous Green Catalysis | Catalyst reusability, simplified workup, avoidance of corrosive reagents. researchgate.netnih.gov | Development of novel solid acid catalysts (e.g., zeolites, functionalized resins), flow chemistry applications. | Highly efficient, low-waste continuous manufacturing processes. |

Elucidation of Undiscovered Biological Functions and Signaling Pathways

While primarily known for its scent, this compound, as a volatile organic compound (VOC), may possess biological functions that extend beyond simple aroma perception.

Semiochemical Activity: Many structurally similar esters act as semiochemicals in plant-insect interactions, mediating processes like pollination and herbivory. nih.govnih.gov Future research will likely investigate whether this compound can act as an attractant for specific pollinators or as a repellent for agricultural pests. nih.govoup.comfrontiersin.org This could lead to its use in sustainable agriculture, either in "push-pull" pest management strategies or to enhance crop pollination. frontiersin.org

Ectopic Olfactory Receptors: Olfactory receptors (ORs) are not only found in the nose but also in various other tissues throughout the human body, where they are involved in diverse physiological processes. nih.gov It is plausible that fragrance molecules like this compound could interact with these ectopic ORs, potentially influencing cellular signaling, proliferation, or migration. nih.gov Investigating these interactions could reveal novel therapeutic or wellness applications for the compound.

| Research Area | Hypothesized Function | Experimental Approach | Potential Application |

| Insect Chemical Ecology | Pheromonal or allelochemical activity. nih.govresearchgate.net | Electroantennography (EAG), gas chromatography-mass spectrometry (GC-MS) coupled with behavioral assays. | Development of eco-friendly insect attractants or repellents for agriculture. frontiersin.org |

| Ectopic Olfactory Receptor Modulation | Activation or inhibition of ORs in non-olfactory tissues (e.g., skin, gut). nih.gov | In vitro cell-based assays, calcium imaging, gene expression analysis. | Novel applications in dermatology, gastroenterology, or wellness products. |

| Plant-VOC Interactions | Priming of plant defense mechanisms or influencing plant growth. nih.govoup.com | Plant exposure chambers, analysis of defense-related gene expression and secondary metabolites. | Use as a biostimulant to enhance crop resilience. |

Integration into Advanced Functional Materials and Nanotechnology

The volatility of this compound, desirable for fragrance applications, can be controlled and leveraged through its integration into advanced materials.

Controlled Release Systems: A major research thrust is the encapsulation of fragrance molecules to achieve a sustained and triggered release. researchgate.net Metal-Organic Frameworks (MOFs) have emerged as highly promising carriers due to their large surface area and tunable porosity. researchgate.netresearchgate.netacs.org Research will focus on designing MOFs that can release this compound in response to specific stimuli such as moisture, heat, or light. rsc.org

Smart Textiles: The application of microencapsulated fragrances onto fabrics is creating a new generation of "aroma textiles". mdpi.comtextilelearner.netfibre2fashion.com Future work will aim to improve the durability of these finishes to laundering and to develop textiles that can release scents over extended periods or in response to the wearer's body heat or movement. mdpi.commaisondeprofumo.com This technology could find applications in sportswear, luxury apparel, and home textiles to enhance user experience. fibre2fashion.commaisondeprofumo.com

| Material/Technology | Mechanism of Action | Key Research Goals | Emerging Application |

| Metal-Organic Frameworks (MOFs) | Encapsulation within a porous crystalline structure. researchgate.netgoogle.com | Stimuli-responsive release (e.g., moisture-triggered), biocompatible frameworks. acs.orgrsc.org | Long-lasting air fresheners, deodorants with on-demand fragrance release. |

| Polymer Microcapsules | Core-shell structure where the fragrance is the core. textilelearner.net | Enhancing shell durability, controlling diffusion rates, multi-stimuli response. | Scented textiles for fashion and home, scratch-and-sniff advertising. aroma360.ae |

| Functionalized Nanofibers | High surface area for fragrance adsorption and controlled desorption. | Electrospinning techniques for incorporating the ester, optimizing release kinetics. | Advanced air filtration systems with integrated malodor neutralization and scenting. |

Comprehensive Computational Chemistry and Molecular Modeling Studies

In silico methods are becoming indispensable for accelerating the design and understanding of molecules like this compound.

Structure-Odor Relationships (QSAR/QSOR): Quantitative Structure-Activity Relationship (QSAR) models can predict the sensory properties of a molecule based on its chemical structure. researchgate.netresearchgate.nettandfonline.com Future research will involve developing more sophisticated QSAR models that can accurately predict the specific odor character and intensity of different stereoisomers of this compound and related esters. mdpi.com This will enable the virtual screening of novel fragrance candidates, reducing the need for extensive synthesis and sensory panel testing.

Molecular Docking and Dynamics: These techniques can be used to simulate the interaction between a fragrance molecule and a biological receptor, such as an olfactory receptor. nih.govresearchgate.net By modeling how this compound binds to specific ORs, researchers can gain insight into the molecular basis of its scent perception. nih.gov These studies can also help elucidate the mechanisms behind any off-target biological activities, such as interactions with estrogen receptors or other proteins. nih.govresearchgate.net

| Modeling Technique | Objective | Methodology | Anticipated Insight |

| QSAR/QSOR | Predict odor threshold and character from molecular descriptors. researchgate.net | Develop statistical models based on large datasets of related ester compounds. | Rapid screening of new ester derivatives for desirable scent profiles. |

| Molecular Docking | Identify the binding pose and affinity of the ester to a target receptor. nih.gov | Simulate the docking of this compound into the binding pocket of human olfactory receptors. | Understanding which receptors are responsible for its specific aroma perception. |

| Molecular Dynamics (MD) Simulation | Analyze the stability and conformational changes of the ligand-receptor complex over time. mdpi.com | Run simulations of the ester bound to a receptor to observe its dynamic behavior. | Elucidation of the precise molecular interactions that trigger the olfactory signal. |

Green Chemistry Principles in the Lifecycle of this compound

Applying green chemistry principles across the entire lifecycle of this compound is crucial for ensuring its long-term sustainability. adv-bio.com

Lifecycle Assessment (LCA): A holistic environmental footprint analysis, from raw material sourcing to end-of-life, will become standard practice. researchgate.netsustainability-directory.com Tools like GREEN MOTION™ and Life Cycle Assessment (LCA) help identify environmental hotspots in the production process, guiding efforts to reduce energy consumption, water usage, and waste generation. evea-conseil.comrsc.org This includes evaluating the impact of different agricultural practices for bio-based feedstocks and optimizing extraction and synthesis processes. evea-conseil.com

Designing for Biodegradability: Future research will focus on ensuring that fragrance ingredients like this compound readily biodegrade in the environment, preventing persistence and bioaccumulation. This involves designing molecules that can be easily broken down by microorganisms after their intended use.

Circular Economy Integration: The fragrance industry is exploring circular economy models, such as upcycling by-products from other industries (e.g., agriculture) to use as raw materials for fragrance synthesis. chemicalbull.comsustainability-directory.com This approach minimizes waste and creates a more sustainable and resource-efficient value chain. adv-bio.com

| Principle | Application to this compound | Key Metrics | Goal |

| Lifecycle Assessment (LCA) | Comprehensive analysis of the environmental impact from "cradle-to-grave". sustainability-directory.comsustainability-directory.com | Carbon footprint, water usage, ecotoxicity, resource depletion. sustainability-directory.com | Identify and mitigate the largest environmental impacts across the value chain. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. acs.org | Percentage of reactant mass that ends up in the ester. | Minimize chemical waste at the source of production. |

| Use of Renewable Feedstocks | Shifting from petrochemical-based precursors to those derived from biomass or microbial fermentation. adv-bio.com | Percentage of bio-based carbon content. | Reduce dependence on fossil fuels and create a carbon-neutral product. |

| Design for Degradation | Ensuring the molecule does not persist in the environment. | Rate of biodegradation in relevant environmental compartments (water, soil). | Prevent long-term environmental contamination. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.